molecular formula C6H10N2S2 B15342522 (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione

(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione

Cat. No.: B15342522
M. Wt: 174.3 g/mol
InChI Key: LGYQNKLBFQZNNC-ZXZARUISSA-N
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Description

(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: is a chemical compound with the molecular formula C6H10N2S2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 3,6-dimethylpiperazine-2,5-dione with sulfur-containing reagents. The reaction conditions may include the use of a strong base or acid catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the nitrogen or sulfur atoms, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.

  • Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.

  • Substitution reactions may require nucleophiles or electrophiles, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation products may include sulfones or sulfoxides.

  • Reduction products may include amines or thioethers.

  • Substitution products may include various functionalized derivatives of the parent compound.

Scientific Research Applications

(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms or cellular processes.

  • Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism by which (3R,6S)-3,6-Dimethylpiperazine-2,5-dithione exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific enzymes or receptors, leading to modulation of their activity. The molecular targets and pathways involved would vary based on the context of the research.

Comparison with Similar Compounds

(3R,6S)-3,6-Dimethylpiperazine-2,5-dithione: can be compared with other similar compounds, such as:

  • 3,6-Dimethylpiperazine-2,5-dione: A closely related compound with similar structural features but different functional groups.

  • Other substituted piperazines: Compounds with different substituents on the piperazine ring, leading to variations in chemical reactivity and biological activity.

Uniqueness: The presence of sulfur atoms in this compound distinguishes it from many other piperazine derivatives, potentially leading to unique chemical and biological properties.

Properties

Molecular Formula

C6H10N2S2

Molecular Weight

174.3 g/mol

IUPAC Name

(3R,6S)-3,6-dimethylpiperazine-2,5-dithione

InChI

InChI=1S/C6H10N2S2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4+

InChI Key

LGYQNKLBFQZNNC-ZXZARUISSA-N

Isomeric SMILES

C[C@@H]1C(=S)N[C@H](C(=S)N1)C

Canonical SMILES

CC1C(=S)NC(C(=S)N1)C

Origin of Product

United States

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